5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine
Description
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties and biological activities. It is of significant interest in medicinal chemistry and materials science due to its diverse applications.
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMYVZPZPGAOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432179 | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206989-41-5 | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206989-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Regioselective Cyclization Using β-Ketophosphonates
The Friedlälder reaction between 2-amino-3-formylpyridine and β-ketophosphonates (e.g., III ) represents a cornerstone in THNPA synthesis. Key steps include:
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Base-Mediated Cyclization : Employing NaOH in methanol or aqueous methanol at 25–30°C, the reaction achieves >90% regioselectivity for the 1,8-naphthyridine core.
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Protection-Deprotection Sequences : The amine group is typically protected as a benzyl (Bn) or tert-butyl carbamate (Boc), enabling selective hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/EtOAc) in later stages.
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Reactants : 2-Amino-3-formylpyridine (1.0 eq), methyl β-ketophosphonate (III , R = Me, 1.2 eq).
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Conditions : NaOH (2.0 eq), MeOH/H₂O (4:1), 25°C, 12 h.
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Intermediate : Protected naphthyridine (II ) isolated in 85% yield.
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Hydrogenation : H₂ (50 psi), 10% Pd/C, EtOAc, 6 h → THNPA (72% yield).
Stereochemical Control in 7-Substituted Derivatives
For 7-methyl-THNPA, chiral auxiliaries or asymmetric hydrogenation of Δ⁷,⁸-olefins are employed. Using (R)-BINAP-Ru catalysts, enantiomeric excess (ee) >95% is achieved.
Tandem Sonogashira Coupling and Chichibabin Cyclization
Double Sonogashira Alkynylation
2,5-Dibromopyridine (3 ) undergoes sequential couplings with propargylamines and acetylenic alcohols (e.g., 4a-b , 10a-e ) under Pd(PPh₃)₄/CuI catalysis:
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First Coupling : Propargylamine (1.1 eq), i-Pr₂NH, THF, 60°C, 8 h (85–92% yield).
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Second Coupling : Acetylenic alcohol (1.1 eq), same conditions.
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Intermediate : 3,3'-Pyridine-2,5-diyldipropan-1-amine (9a-b ).
Chichibabin Cyclization
The diyne intermediate 9a-b undergoes base-mediated cyclization:
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Yield : 68–74% for THNPA after hydrogenolysis of Boc groups.
Optimization Insight : Screening bases (e.g., NaH vs. KOtBu) revealed KOtBu minimizes dimerization byproducts.
Reductive Cyclization of Nitro Precursors
Nitro Group Reduction Pathways
Nitro-substituted naphthyridines (e.g., 3 ) are reduced to amines using Fe/HCl or Na₂S₂O₄:
Hydrogenative Ring Closure
Pd/C-mediated hydrogenation of cyano intermediates (5 ) at 80 psi H₂ affords THNPA in 78% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Friedländer Condensation | Cyclization, hydrogenation | 72–85 | High | Moderate (7-substituted) |
| Sonogashira-Chichibabin | Double coupling, cyclization | 68–74 | Moderate | Low |
| Reductive Cyclization | Nitro reduction, hydrogenation | 78–93 | High | None |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine has a wide range of applications in scientific research:
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features but lacking the tetrahydro and propylamine groups.
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid: A derivative with a butyric acid group instead of propylamine.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tetrahydro structure provides additional flexibility and potential for diverse functionalization compared to fully aromatic naphthyridines.
Biological Activity
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused ring system with nitrogen atoms that contribute to its distinctive chemical reactivity. Its molecular formula is and it has a molecular weight of 192.27 g/mol. The presence of the propylamine group enhances its solubility and bioavailability, making it suitable for various biological applications .
Target Interactions:
The primary biological target of this compound is the αvβ6 integrin , which plays a critical role in cell adhesion and signaling pathways. The compound binds to this integrin with high affinity, influencing processes such as cell migration and proliferation.
Biochemical Pathways:
Interactions with αvβ6 integrin are implicated in several signaling pathways relevant to cancer metastasis and tissue repair. The modulation of these pathways suggests potential applications in oncology and regenerative medicine.
Pharmacokinetics
Research indicates that this compound exhibits high solubility in saline at physiological pH (7), which is indicative of good bioavailability. This characteristic is crucial for its efficacy as a therapeutic agent.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth, suggesting its potential as a lead compound for developing new antibiotics.
Neurological Effects
The compound has also been investigated for its effects on the central nervous system. Its ability to cross the blood-brain barrier indicates potential applications in treating neurological disorders such as anxiety and depression. In vitro assays suggest that it may modulate neurotransmitter activity, providing a basis for further research into its psychotropic effects .
Anti-inflammatory Properties
In addition to its antimicrobial and neurological activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus revealed an inhibition zone of 15 mm at a concentration of 100 µg/mL. This highlights its potential as a candidate for developing new antimicrobial therapies.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors compared to controls. Behavioral assays indicated an increase in exploratory behavior and reduced time spent in anxiogenic environments .
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,8-Naphthyridine | Parent compound without propylamine group | Limited biological activity |
| 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid | Similar structure with butyric acid group | Potentially similar activities |
| Gemifloxacin | Fluoroquinolone antibiotic | Strong antibacterial properties |
Q & A
Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, and how do reaction conditions influence yield and purity?
The synthesis typically involves modifications of naphthyridine derivatives, such as multicomponent reactions or catalytic hydrogenation. Key factors include temperature control (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst choice (e.g., palladium for hydrogenation). Multicomponent reactions offer higher yields (>70%) with fewer steps compared to traditional methods but may require purification via column chromatography to achieve >95% purity .
Q. What physicochemical characterization methods are essential for confirming the structural integrity of this compound?
Standard methods include:
- NMR spectroscopy (¹H/¹³C) to verify hydrogenation and amine group placement.
- Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation.
- HPLC for purity assessment (≥95% is typical for research-grade material). Fluorescence spectroscopy can also be used to study environmental sensitivity, such as pH-dependent emission shifts .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent oxidation. Use desiccants to avoid moisture absorption. Handle with nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks, as the compound may form aerosols during weighing .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., conflicting receptor binding affinities)?
- Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as minor stereoisomers may exhibit divergent activities.
- Assay standardization : Use isothermal titration calorimetry (ITC) to measure binding constants under uniform buffer conditions (e.g., pH 7.4, 25°C).
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets, identifying outliers due to methodological variability .
Q. How can computational chemistry optimize the synthesis and functionalization of this naphthyridine derivative?
- Reaction path modeling : Use density functional theory (DFT) to predict transition states and identify energy barriers in cyclization steps.
- Molecular docking : Screen derivatives for target affinity (e.g., integrin receptors) before synthesis, prioritizing candidates with ΔG < −8 kcal/mol.
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for new analogs .
Q. What advanced techniques are used to study the compound’s fluorescence quenching mechanisms in biochemical assays?
- Time-resolved fluorescence : Measure lifetime decay (τ) to distinguish static vs. dynamic quenching.
- Stern-Volmer analysis : Plot vs. quencher concentration to calculate binding constants ().
- FRET assays : Monitor energy transfer between the compound and labeled biomolecules to map interaction sites .
Q. How can researchers design experiments to probe the compound’s reactivity under varying pH and redox conditions?
- pH-dependent stability studies : Incubate the compound in buffers (pH 3–10) and analyze degradation via UPLC-MS at timed intervals.
- Electrochemical profiling : Use cyclic voltammetry to identify oxidation/reduction potentials, correlating with susceptibility to radical-mediated degradation.
- ROS scavenging assays : Quantify reactivity with reactive oxygen species (e.g., H₂O₂) using fluorescent probes like DCFH-DA .
Methodological Resources
Q. What experimental design frameworks are recommended for optimizing naphthyridine-based reaction systems?
- Factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) in a 2³ design to identify interactions affecting yield.
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., pressure and time in hydrogenation).
- DoE software : Tools like JMP or Minitab automate analysis and generate contour plots for parameter optimization .
Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of naphthyridine synthesis?
- Solid-supported catalysts : Use Pd/C or zeolite-immobilized enzymes to reduce metal leaching.
- Flow chemistry : Implement continuous-flow reactors with in-line purification (e.g., scavenger cartridges) to minimize waste.
- Solvent-free conditions : Explore mechanochemical synthesis (ball milling) for solvent elimination .
Q. What analytical techniques are critical for studying the compound’s interactions with biological membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
